10,12-Pentacosadiynamide

Overview

Description

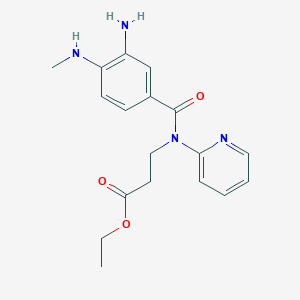

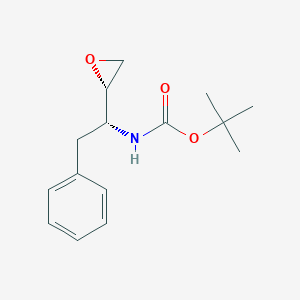

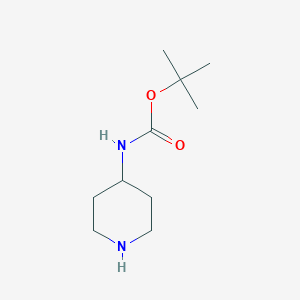

10,12-Pentacosadiynamide is a chemical compound with the molecular formula C25H43NO . It’s a derivative of 10,12-pentacosadiynoic acid. The compound has been used in various scientific research applications.

Synthesis Analysis

The synthesis of 10,12-Pentacosadiynamide involves chemical modification of 10,12-pentacosadiynoic acid. For instance, N-(11-O-α-d-Mannopyranosyl-3,6,9-trioxa)undecyl 10,12-pentacosa-diynamide (PDTM) is synthesized from PDA through a process that includes the formation of a mannoside derivative .

Molecular Structure Analysis

10,12-Pentacosadiynamide contains a total of 69 bonds; 26 non-H bonds, 3 multiple bonds, 18 rotatable bonds, 1 double bond, 2 triple bonds, and 1 primary amide (aliphatic) .

Chemical Reactions Analysis

Chemical reactions involving 10,12-Pentacosadiynamide include polymerization and the formation of supramolecular structures. The compound’s ability to form stable, self-assembled structures, such as worm-like supramolecular aggregates, has been demonstrated.

Physical And Chemical Properties Analysis

The physical and chemical properties of 10,12-Pentacosadiynamide derivatives have been extensively studied. For example, the synthesis of mono [6-deoxy-6-(pentacosa-10,12-diynyl amidomethyl)]-β-cyclodextrin and its ability to self-assemble into worm-like structures indicate the compound’s unique physical properties and potential for creating novel materials.

Scientific Research Applications

Colorimetric Detection of Hydrophobic Flavonoids

10,12-Pentacosadiynamide, also known as 10,12-pentacosadiynoic acid (PCDA), has been used in the colorimetric detection of highly hydrophobic flavonoids . Flavonoids are plant secondary metabolites known for their antioxidant, anti-allergic, anti-inflammatory, and anti-viral properties . PCDA derivatized with succinoglycan monomers isolated from Sinorhizobium meliloti has been used to visually recognize these flavonoids . The succinoglycan monomers attached to PCDA molecules may function as an unstructured molecular capturer for some highly hydrophobic flavonoids by hydrophobic interactions, and transmit their molecular interactions as a color change throughout the PCDA liposome .

Paper Security System

10,12-Pentacosadiynamide has been used to modify a fibrous cellulose material (paper) by the addition of polyacrylonitrile (PAN) fibres . The fibres are sensitive to ultraviolet (UV) light. When the paper containing PAN–PDA is irradiated with UV light it changes colour to blue as a consequence of interaction of the light with PDA . The colour intensity is related to the absorbed dose, content of PAN–PDA fibres in the paper and the wavelength of UV radiation . This modification applied to the paper can serve as a paper security system .

UV Radiation Indicator

The modified paper with 10,12-Pentacosadiynamide can also act as a UV radiation indicator . The color change in the paper when exposed to UV light can be used to measure the intensity of the UV radiation .

Hydrogen Peroxide Detection

10,12-Pentacosadiynamide has been used in the synthesis of phenylboronic acid (PBA) functionalized 10, 12-pentacosadiynoic acid (PDA-PBA) which has been used as a colorimetric sensor for H2O2 detection .

properties

IUPAC Name |

pentacosa-10,12-diynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-12,17-24H2,1H3,(H2,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWYELBSLSBHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10,12-Pentacosadiynamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using 10,12-pentacosadiynoic acid and its derivatives for creating thin films?

A1: Both 10,12-pentacosadiynoic acid (I) and its derivative, N-(2-ethanol)-10,12-pentacosadiynamide (II), are capable of forming highly ordered monolayer and trilayer films. [] These films can be further polymerized through UV irradiation, creating a "blue phase" with minimal contraction or a "red phase" with significant contraction, depending on the UV exposure. [] This ability to control film properties through polymerization makes them promising materials for various applications.

Q2: How does the molecular orientation in polydiacetylene films affect their properties?

A2: Atomic force microscopy studies have shown that polydiacetylene films derived from compounds like 10,12-pentacosadiynoic acid (I) and N-(2-ethanol)-10,12-pentacosadiynamide (II) exhibit a high degree of molecular orientation. [] This ordered arrangement of molecules within the film contributes to its unique optical and mechanical properties, making it suitable for applications requiring specific light interactions or controlled film dimensions.

Q3: Can boronic acid be incorporated into polydiacetylene films, and how does it affect the film properties?

A3: Research has demonstrated the successful incorporation of a boronic acid moiety into diacetylenic monolayers, specifically using m-(10,12-pentacosadiynamide)phenylboronic acid (DA-PBA). [] The resulting polydiacetylene film exhibits reversible thermochromism between 20 and 70°C. [] Interestingly, the boronic acid groups in this film undergo spontaneous dehydration and form a borate glass structure, confirmed by FT-IR and XPS analysis. [] This modification highlights the possibility of tailoring polydiacetylene film properties for specific applications by incorporating functional groups like boronic acid.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43046.png)

![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43047.png)

![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid](/img/structure/B43052.png)